2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound notable for its potential applications in medicinal chemistry. The compound's IUPAC name reflects its complex structure, which includes a pyrido-triazine moiety and a trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 341.29 g/mol.
This compound is classified under the category of thiazole derivatives and pyrido[1,2-a][1,3,5]triazin derivatives, which are often investigated for their biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include:
Each of these steps requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can be described using various structural representations:
InChI=1S/C15H14F3N3O/c16-15(17,18)12-6-11(14(21)20)19(12)13(22)10(5-7-8-9)23-24-14/h5-10H,4H2,(H,21)
CC(=O)N(C1=NC(=O)C2=C(N=C(N=C2C=N1)S)C=C(C=C2F)F)F
The structure features a pyrido[1,2-a][1,3,5]triazin core with additional functional groups that contribute to its chemical reactivity and potential biological activity.
Chemical reactions involving this compound may include:
These reactions are essential for modifying the compound to enhance its biological activity or to develop derivatives for specific applications.
The mechanism of action for 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease processes. For instance:
Data on specific targets would require empirical studies including enzyme assays and receptor binding studies.
The physical and chemical properties of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide include:
These properties are critical for determining the compound's suitability for various applications in drug formulation and biological assays.
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: